(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

Description

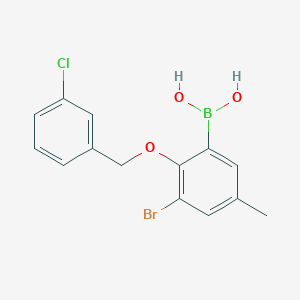

(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 870778-83-9) is a boronic acid derivative with a phenyl ring substituted by bromo (Br), 3-chlorobenzyloxy (C₆H₄Cl-O-CH₂-), and methyl (CH₃) groups. Its molecular formula is C₁₄H₁₃BBrClO₃ (MW: 355.42) .

Properties

IUPAC Name |

[3-bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrClO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYZLQGDWVHPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584500 | |

| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-83-9 | |

| Record name | {3-Bromo-2-[(3-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870778-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid typically follows a multi-step sequence:

Step 1: Bromination of the Phenylboronic Acid Precursor

The starting material is often 2-hydroxy-5-methylphenylboronic acid or its derivatives. Bromination is performed to introduce the bromine atom selectively at the 3-position of the phenyl ring. Brominating agents such as elemental bromine or N-bromosuccinimide (NBS) are used under controlled temperature and solvent conditions to avoid over-bromination or side reactions.Step 2: Protection of the Hydroxyl Group

To prevent unwanted side reactions during subsequent steps, the phenolic hydroxyl group is protected, commonly as a silyl ether or other suitable protecting groups. This step ensures selective functionalization at other positions without affecting the boronic acid moiety.Step 3: Nucleophilic Substitution with 3-Chlorobenzyl Chloride

The protected intermediate undergoes nucleophilic substitution with 3-chlorobenzyl chloride to introduce the 3-chlorobenzyl ether substituent at the 2-position. This reaction is typically carried out under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).Step 4: Deprotection of the Hydroxyl Group

The protecting group is removed under mild conditions to regenerate the free boronic acid and phenolic hydroxyl functionalities, yielding the target compound.

Alternative Synthetic Route: Direct Borylation

An alternative approach involves:

- Starting from the brominated aryl intermediate, a borylation reaction is performed using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate).

- This method installs the boronic acid moiety directly onto the brominated aromatic ring, followed by hydrolysis to yield the free boronic acid.

This route is less common for this specific compound but is used in related boronic acid syntheses.

Industrial Scale Considerations

- Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to enhance reaction control, heat transfer, and scalability, improving yield and reproducibility.

- Automated Purification: Automated chromatographic or crystallization methods are used to isolate the compound with high purity, addressing challenges such as boronic acid oligomerization and hygroscopicity.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Bromine or NBS, solvent (e.g., dichloromethane), 0–25°C | Controlled to avoid polybromination |

| 2 | Protection | Silyl chloride (e.g., TBDMS-Cl), base (imidazole), solvent (DMF) | Protects phenol during substitution |

| 3 | Nucleophilic substitution | 3-Chlorobenzyl chloride, K2CO3, DMF or THF, 50–80°C | Introduces chlorobenzyl ether |

| 4 | Deprotection | TBAF or acidic conditions, room temperature | Regenerates free boronic acid |

Purification and Characterization

- Purification: Due to the boronic acid’s tendency to form oligomers and absorb moisture, purification is typically done by recrystallization from aprotic solvents (e.g., THF/hexane) or column chromatography under inert atmosphere (nitrogen or argon).

- Characterization:

- NMR Spectroscopy: ^1H, ^13C, and ^11B NMR confirm substitution patterns and boron environment.

- X-ray Crystallography: Confirms regiochemistry and spatial arrangement of substituents.

- HPLC-MS: Assesses purity (>95%) and detects protodeboronation byproducts.

Research Findings and Reaction Analysis

- The bromine substituent at the 3-position serves as a reactive site for Suzuki-Miyaura cross-coupling, facilitating the formation of biaryl compounds.

- The 3-chlorobenzyl ether group introduces steric hindrance, which can modulate reaction kinetics and selectivity in coupling reactions.

- The boronic acid group can undergo oxidation to boronic esters or phenols under oxidative conditions (e.g., H2O2).

- Reduction or substitution reactions at the halogen sites are possible under palladium-catalyzed hydrogenation or nucleophilic substitution conditions.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Scale | Reference |

|---|---|---|---|---|

| Bromination | Selective bromination of 2-hydroxy-5-methylphenylboronic acid | Br2 or NBS, DCM, 0–25°C | Lab/Industrial | |

| Protection | Hydroxyl protection as silyl ether | TBDMS-Cl, imidazole, DMF | Lab | |

| Nucleophilic substitution | Introduction of 3-chlorobenzyl group | 3-Chlorobenzyl chloride, K2CO3, DMF, 50–80°C | Lab/Industrial | |

| Deprotection | Removal of protecting group | TBAF or acid, RT | Lab | |

| Alternative borylation | Pd-catalyzed borylation of brominated intermediate | B2Pin2, Pd catalyst, base | Lab | |

| Purification | Recrystallization or chromatography under inert atmosphere | THF/hexane, N2 atmosphere | Lab/Industrial |

This comprehensive analysis of the preparation methods for this compound integrates diverse research findings and practical considerations, providing a professional and authoritative resource for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The bromine and chlorine substituents can be reduced under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium-catalyzed hydrogenation or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Dehalogenated derivatives.

Substitution: Substituted phenylboronic acids.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of boronic acids, including (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid, is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, making it a crucial method in the synthesis of complex organic molecules. The presence of bromine in this compound enhances its reactivity as a coupling partner, allowing for the efficient formation of biaryl compounds.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C14H13BBrClO3 | Contains bromine; effective in cross-coupling |

| 4-Chloro-3-(methylphenyl)boronic acid | C10H12BClO2 | Lacks bromine; used in similar reactions |

| 3-Iodo-4-(methoxyphenyl)boronic acid | C14H14BIO3 | Contains iodine; useful for cross-coupling |

Potential Antiviral Activity

Research indicates that boronic acids can exhibit biological activity, particularly as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing antiviral agents targeting flaviviruses such as Zika and dengue .

Case Study: Enzyme Inhibition

In a study exploring various boronic acids' inhibitory effects on flavivirus proteases, compounds structurally similar to this compound demonstrated significant inhibition rates, suggesting that modifications to the boronic acid structure can enhance antiviral efficacy .

Development of New Materials

Boronic acids are also pivotal in material science, particularly in synthesizing polymers and organic materials. The unique functional groups present in this compound can be exploited to create novel materials with specific properties. For example, its ability to form covalent bonds with other organic molecules makes it suitable for developing advanced materials like organic light-emitting diodes (OLEDs) .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for optimizing their biological activity. Variations in substituents can significantly impact the compound's effectiveness as an enzyme inhibitor or its reactivity in organic synthesis .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Observed Activity |

|---|---|---|

| Para | Bromine | Increased potency against flavivirus proteases |

| Meta | Hydroxymethyl | Enhanced solubility and biological activity |

Mechanism of Action

The mechanism of action of (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes that possess active site serine residues, such as proteases. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acids in protein targets, further modulating their activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Chlorobenzyloxy vs. 4-Chlorobenzyloxy: (3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (CAS: 849052-18-2, Similarity: 0.98 ) has a para-chloro substituent. This could enhance Lewis acidity and binding to target enzymes . Meta-chloro (target compound) may balance inductive electron withdrawal and steric hindrance, favoring selective interactions in physiological environments .

3-Chlorobenzyloxy vs. 3-Methoxybenzyloxy :

3-Chlorobenzyloxy vs. 4-Fluorobenzyloxy :

Data Table: Key Properties of (3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic Acid and Analogs

*Estimated pKa based on substituent electronic effects . †Hypothetical values for illustrative purposes.

Biological Activity

(3-Bromo-2-((3-chlorobenzyl)oxy)-5-methylphenyl)boronic acid is an organoboron compound notable for its diverse biological activities, primarily attributed to its boronic acid moiety. This compound is characterized by its ability to interact with various biomolecules, influencing cellular processes and signaling pathways.

Chemical Structure and Properties

The compound's chemical formula is C14H13BBrClO3, with a molecular weight of 355.42 g/mol. Its structure features a bromine atom, a chlorobenzyl ether, and a methyl group attached to a phenyl ring, which contributes to its unique reactivity and biological functions.

| Property | Value |

|---|---|

| Chemical Formula | C14H13BBrClO3 |

| Molecular Weight | 355.42 g/mol |

| LogP | 2.67 |

| PSA | 49.7 |

Interaction with Biological Targets

The boronic acid functional group allows this compound to form reversible covalent bonds with diols present in glycoproteins and glycolipids. This interaction is crucial for modulating the activity of enzymes and receptors within various cellular pathways:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Cell Signaling Modulation : The compound can influence cell signaling cascades, potentially altering gene expression and cellular metabolism through its interactions with glycoproteins.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cell lines:

- Cell Viability : Assays have shown that this compound does not exhibit cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety profile for further development .

- Potency : In functional assays measuring calcium mobilization in cells expressing mGlu5 receptors, related compounds have shown variable potency, suggesting potential applications in neurological contexts .

Case Studies and Applications

- Cancer Research : The ability of boronic acids to target specific enzymes makes them valuable in cancer therapy research. Compounds similar to this compound have been investigated for their selective cytotoxicity towards cancer cells while sparing normal cells .

- Neurological Disorders : Given its interaction with mGlu5 receptors, there is potential for this compound's application in treating conditions such as anxiety or pain disorders where modulation of glutamate signaling is beneficial .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.